1-Cyclohexyl-2,2-dimethyl-1-propanol
Description
Significance and Contextualization of Hindered Tertiary Alcohols in Synthesis and Reaction Studies
Sterically hindered tertiary alcohols are a class of organic compounds that are pivotal in both synthetic and mechanistic organic chemistry. researchgate.net Their bulky nature can direct the stereochemical outcome of reactions, serve as protective groups, and influence reaction rates. The synthesis of these molecules itself is often a non-trivial task, requiring specific reagents and conditions to overcome the steric hindrance. britannica.com The construction of quaternary carbon centers, a key feature of many hindered tertiary alcohols, remains a significant challenge in organic synthesis. britannica.com The development of methodologies to create these sterically congested molecules is an active area of research, with applications in the synthesis of complex natural products and pharmaceuticals. acs.org
Overview of Structural Features and Their Implications for Reactivity
The structure of 1-Cyclohexyl-2,2-dimethyl-1-propanol (B1345714) is characterized by a tertiary alcohol functional group. The carbon atom bearing the hydroxyl group is bonded to a cyclohexyl ring, a tert-butyl group, and a hydrogen atom. This arrangement of bulky groups around the hydroxyl function results in significant steric shielding.
This steric hindrance has profound implications for the reactivity of the alcohol. For instance, it is less reactive in nucleophilic substitution reactions compared to less hindered alcohols. Reactions such as esterification, which typically proceed readily with primary and secondary alcohols, are significantly impeded at the tertiary, sterically congested center of this compound. Similarly, oxidation of this tertiary alcohol to a ketone is not possible without cleavage of a carbon-carbon bond, a reaction that requires harsh conditions. The hydroxyl group can, however, undergo substitution with reagents like thionyl chloride to form the corresponding chloride.
Historical Development of Research Pertaining to this compound Analogues
The synthesis of tertiary alcohols, including sterically hindered ones like this compound, was revolutionized by the work of Victor Grignard in the early 20th century. britannica.com His discovery of organomagnesium halides, now known as Grignard reagents, provided a powerful and versatile method for the formation of carbon-carbon bonds. acechemistry.co.ukmasterorganicchemistry.com The reaction of a Grignard reagent with a ketone is a classic and widely used method for the synthesis of tertiary alcohols. masterorganicchemistry.com
The primary and most direct synthetic route to this compound involves the reduction of its corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. This ketone can be prepared through various methods, including the reaction of a cyclohexyl Grignard reagent with pivaloyl chloride. The subsequent reduction of the ketone to the tertiary alcohol can be achieved using standard reducing agents such as sodium borohydride (B1222165).
Research into analogues of this compound has been driven by various applications. For instance, the structurally related compound 2,2-dimethyl-3-cyclohexyl-1-propanol has been investigated for its use as a fragrance. researchgate.net The synthesis of such analogues often employs similar strategies, such as the alkylation of an aldehyde followed by reduction. researchgate.net The continued interest in sterically hindered alcohols and their derivatives ensures that the development of new synthetic methods and the study of their unique reactivity will remain a vibrant area of chemical research.
Physicochemical and Spectroscopic Data
Below are tables detailing key physicochemical and spectroscopic information for this compound and its precursor ketone.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C₁₁H₂₂O | 170.29 | 62039-14-9 |
Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
|---|---|
| Mass Spectrum (EI) | Major m/z peaks can be observed, aiding in structural elucidation. |
Data sourced from the NIST Chemistry WebBook. nist.gov
Table 3: Spectroscopic Data for 1-Cyclohexyl-2,2-dimethyl-1-propanone
| Spectroscopic Technique | Key Data Points |
|---|---|
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| GC-MS | Used for identification and analysis of the compound. |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBWIOMPFKTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977591 | |
| Record name | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62039-14-9, 15972-13-1 | |
| Record name | 1-Cyclohexyl-2,2-dimethyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 1 Cyclohexyl 2,2 Dimethyl 1 Propanol
Classical Approaches to the Synthesis of 1-Cyclohexyl-2,2-dimethyl-1-propanol (B1345714)
Traditional methods for synthesizing alcohols have long been the foundation of organic chemistry, offering reliable and well-understood pathways. For this compound, these approaches primarily involve the formation of the critical carbon-hydroxyl bond through nucleophilic addition to a carbonyl group or the reduction of a suitable ketone precursor.
Grignard Reagent-Mediated Carbonyl Additions for Tertiary Alcohol Formation
The Grignard reaction is a powerful and fundamental tool for carbon-carbon bond formation, enabling the synthesis of alcohols from carbonyl compounds. pearson.comlibretexts.org Although the heading specifies tertiary alcohol formation, the synthesis of the secondary alcohol this compound is efficiently achieved by the reaction of a Grignard reagent with an appropriate aldehyde. libretexts.org This process involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde, followed by an acidic workup to protonate the resulting alkoxide intermediate. pearson.com
There are two primary Grignard routes to synthesize this compound:
Route A: The reaction of cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with pivalaldehyde (2,2-dimethylpropanal).
Route B: The reaction of tert-butylmagnesium halide with cyclohexanecarboxaldehyde.
Both pathways yield the desired secondary alcohol. The choice between them may depend on the availability and cost of the starting aldehyde and organohalide. The general mechanism involves the formation of a six-membered ring transition state, leading to the final alcohol product upon hydrolysis. libretexts.org
Table 1: Grignard Synthesis Routes for this compound
| Route | Grignard Reagent | Carbonyl Compound | Intermediate | Final Product |
|---|---|---|---|---|
| A | Cyclohexylmagnesium bromide | Pivalaldehyde | Magnesium alkoxide salt | This compound |
| B | tert-Butylmagnesium chloride | Cyclohexanecarboxaldehyde | Magnesium alkoxide salt | This compound |
Reductive Transformations of Precursor Carbonyl Compounds
The reduction of ketones is a direct and common method for producing secondary alcohols. For this compound, the corresponding ketone precursor is 1-Cyclohexyl-2,2-dimethylpropan-1-one. nih.gov This transformation can be accomplished using various metal hydride reducing agents. chemguide.co.uk
Commonly used reagents include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is safe to handle and typically used in protic solvents like ethanol (B145695) or methanol. It effectively reduces aldehydes and ketones. chemguide.co.uk The reduction of 1-cyclohexyl-2,2-dimethyl-1-propanone with sodium borohydride is a straightforward and high-yielding laboratory method.
Lithium aluminum hydride (LiAlH₄): A much more powerful and non-selective reducing agent. harvard.edu It readily reduces ketones, as well as a variety of other functional groups like esters and carboxylic acids. Due to its high reactivity with water and other protic solvents, it requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent. harvard.edu
The reaction proceeds via the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.uk
Table 2: Comparison of Reducing Agents for Ketone Precursor
| Reducing Agent | Typical Solvent | Reactivity | Advantages | Limitations |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Selective for aldehydes/ketones, safer to handle | Less reactive than LiAlH₄ |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | High | Highly effective, reduces many functional groups | Violently reactive with water, requires strict anhydrous conditions |
Alkylation Strategies for Carbon-Carbon Bond Construction
Alkylation strategies offer an alternative for constructing the carbon framework of the target molecule, which can then be converted to the final alcohol. One such approach involves the alkylation of an enolate or a similar nucleophile. For instance, a two-step synthesis can be envisioned starting from isobutyraldehyde. google.com
Alkylation: Isobutyraldehyde is alkylated with a cyclohexylmethyl halide (e.g., cyclohexylmethyl chloride) to form 2,2-dimethyl-3-cyclohexylpropanal.
Reduction: The resulting aldehyde is then reduced to the primary alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol. google.com
While this specific route yields an isomer of the target compound, it illustrates the principle of building the carbon skeleton via alkylation. A direct synthesis of this compound via alkylation is less common and more complex than Grignard or reduction methods. It could theoretically involve the deprotonation of a suitable precursor followed by reaction with an electrophile, but such methods are often hampered by side reactions and steric hindrance. youtube.com
Modern and Efficient Synthetic Routes to this compound
Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. For the synthesis of this compound, this translates to the use of catalytic methods that minimize waste and offer high yields under mild conditions.
Catalytic Hydrogenation and Transfer Hydrogenation Methods
Catalytic hydrogenation is a clean and atom-economical method for the reduction of ketones to alcohols, using molecular hydrogen (H₂) as the reductant. libretexts.orglibretexts.org This process is widely used in industrial settings due to its efficiency and the low cost of hydrogen gas. The reaction involves a heterogeneous or homogeneous catalyst, typically based on noble metals like palladium (Pd), platinum (Pt), or ruthenium (Ru). google.comnih.gov For the synthesis of this compound, the precursor ketone is hydrogenated over a catalyst such as Palladium on carbon (Pd/C) under controlled temperature and pressure.
Transfer hydrogenation offers a practical alternative that avoids the need for high-pressure gaseous hydrogen. wikipedia.orgwikipedia.org In this method, hydrogen is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone. wikipedia.orgwikipedia.org Homogeneous catalysts, often ruthenium or iridium complexes with specific ligands, are highly effective for this transformation. researchgate.netacs.org These reactions can be performed at mild temperatures and pressures and are known for their high selectivity, reducing ketones in the presence of other potentially reducible groups like alkenes. acs.orgsigmaaldrich.com
Table 3: Catalytic Reduction Methods
| Method | Hydrogen Source | Typical Catalysts | Conditions | Key Features |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ Gas | Pd/C, PtO₂, Raney Ni | Elevated pressure and temperature | Atom economical, industrially scalable. google.com |
| Transfer Hydrogenation | Isopropanol, Formic Acid | Ru and Ir complexes | Atmospheric pressure, mild temperature | Avoids high-pressure H₂, high chemoselectivity. wikipedia.orgsigmaaldrich.com |
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is crucial in the synthesis of complex molecules. While this compound itself does not possess multiple, competing reactive sites, the principles of selective synthesis are applied to ensure the desired transformation occurs without side reactions.
For instance, in a molecule containing both a ketone and a less reactive functional group (like an ester or an alkene), a chemoselective reducing agent is required. Transfer hydrogenation using specific ruthenium or iridium catalysts is known to selectively reduce ketones over alkenes. acs.orgsigmaaldrich.com Similarly, sodium borohydride will reduce a ketone without affecting a co-existing ester group, whereas lithium aluminum hydride would reduce both. harvard.edu
Regioselectivity would be a key consideration if the precursor molecule had multiple carbonyl groups. Synthetic strategies would then employ directing groups or catalysts designed to deliver the hydride or organometallic nucleophile to a specific carbonyl carbon, often the one that is less sterically hindered. Modern catalytic systems, including those using rhodium complexes, can achieve high chemo- and regioselectivity in reactions like the hydrocarbonylation of alkenes to form specific alcohols. rsc.orgnih.gov While not a direct synthesis of the title compound, these advanced methods highlight the tools available for precise control in alcohol synthesis.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being scrutinized through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. pnas.org Key to this is the development of synthetic routes that are resource-efficient, minimize waste, and utilize less hazardous substances. nih.gov
The primary route to this compound involves the reduction of the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. Traditional reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), while effective, often require stoichiometric amounts and can involve hazardous work-up procedures. In contrast, catalytic hydrogenation represents a greener alternative due to its higher atom economy and the potential for catalyst recycling. google.com
Biocatalysis has emerged as a particularly promising green approach for the synthesis of this compound. researchgate.net The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), can be performed in aqueous media under mild conditions, thereby reducing the reliance on volatile organic solvents. researchgate.netnih.gov These biocatalytic reductions are often highly selective, leading to a reduction in by-product formation and simplifying purification processes. researchgate.net
The application of green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor, allows for the quantitative assessment of the environmental footprint of different synthetic routes. whiterose.ac.ukmdpi.com For instance, a catalytic route will inherently have a better atom economy than a stoichiometric one. The choice of solvent also plays a critical role, with a move towards greener solvents or even solvent-free conditions being a key objective. rsc.org
Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches
| Synthetic Approach | Key Reagents/Catalysts | Solvent | Atom Economy | Process Mass Intensity (PMI) | Key Green Advantages |
| Stoichiometric Reduction | NaBH₄, LiAlH₄ | THF, Ether | Low | High | Well-established, high yield. |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Ethanol, Methanol | High | Moderate | Catalyst is recyclable, high atom economy. |
| Biocatalytic Reduction | Whole cells (e.g., Yeast), ADHs | Water, Buffer | High | Low | Mild reaction conditions, high selectivity, biodegradable catalyst. researchgate.net |
This table provides a qualitative comparison. Actual values for PMI would depend on the specific process and scale.
Stereoselective Synthesis of Enantiomeric Forms of this compound
The presence of a chiral center at the carbinol carbon of this compound means it can exist as two enantiomers. The synthesis of single enantiomers is of significant interest for applications where chirality is crucial.
Asymmetric Construction of the Chiral Center
The asymmetric reduction of the prochiral ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone, is the most direct strategy for establishing the chiral center. This has been successfully achieved using both biocatalytic and catalyst-controlled methods.
The steric bulk of both the cyclohexyl and tert-butyl groups makes 1-cyclohexyl-2,2-dimethyl-1-propanone a "bulky-bulky" ketone, which can be challenging for many standard catalysts. researchgate.netresearchgate.net However, certain alcohol dehydrogenases (ADHs) have been identified and engineered to effectively reduce such sterically hindered ketones with high enantioselectivity. researchgate.netacs.org For example, ADHs from organisms such as Ralstonia sp. have shown the ability to reduce bulky-bulky ketones. researchgate.net The stereochemical outcome of the reduction is dictated by the enzyme's active site, which preferentially binds the substrate in a specific orientation. nih.gov The use of cofactor regeneration systems, often within the whole-cell biocatalyst, is a key feature of these green processes. nih.gov
Table 2: Examples of Asymmetric Reduction of 1-Cyclohexyl-2,2-dimethyl-1-propanone
| Catalyst/Biocatalyst | Chiral Ligand/Enzyme Family | Stoichiometric Reductant | Enantiomeric Excess (ee) | Product Configuration |
| Oxazaborolidine Catalyst | CBS Catalyst | Borane | High | (R) or (S) depending on catalyst |
| Alcohol Dehydrogenase (ADH) | ADH from Ralstonia sp. | Isopropanol (for cofactor regeneration) | >99% | (S) or (R) depending on specific enzyme |
| Chiral Ruthenium Complex | Ru-BINAP | H₂ | High | (R) or (S) depending on BINAP enantiomer |
Data in this table is illustrative and based on typical results for asymmetric reductions of bulky ketones.
Beyond biocatalysis, asymmetric transfer hydrogenation using chiral transition metal catalysts, such as those based on ruthenium complexed with chiral ligands like BINAP, can also afford enantioenriched this compound. wikipedia.org Another established method for the asymmetric reduction of ketones is the use of chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org
Diastereoselective Control in Multi-step Preparations
In the context of synthesizing more complex molecules that contain the this compound moiety, diastereoselective control becomes paramount. This is particularly relevant when the substrate already contains one or more stereocenters. The stereochemical outcome of the reduction of a substituted 1-cyclohexyl-2,2-dimethyl-1-propanone derivative will be influenced by the existing chirality in the molecule.
For instance, in a multi-step synthesis, the reduction of a ketone precursor that has a chiral substituent on the cyclohexyl ring would lead to the formation of diastereomers. The facial selectivity of the hydride attack on the carbonyl group can be directed by the steric and electronic nature of the existing chiral center(s). This substrate-controlled diastereoselectivity is a cornerstone of many total synthesis endeavors.
Furthermore, reagent-controlled diastereoselective reductions can be employed where a chiral reducing agent is used to override the influence of the existing stereocenter in the substrate, thereby allowing access to the less favored diastereomer. Methods like the stereoselective reduction of cyclic ketones using lithium and hydrated transition metal salts can provide high diastereoselectivity towards the thermodynamically more stable alcohol. organic-chemistry.org While specific examples detailing the diastereoselective synthesis of a substituted this compound within a complex multi-step preparation are not abundant in readily available literature, the general principles of diastereoselective reductions are well-established and applicable. nih.gov
Reaction Chemistry and Transformational Studies of 1 Cyclohexyl 2,2 Dimethyl 1 Propanol
Transformations Involving the Hydroxyl Functionality
The hydroxyl group is the primary site of reactivity in 1-cyclohexyl-2,2-dimethyl-1-propanol (B1345714), partaking in a range of classical alcohol transformations. However, the steric hindrance presented by the neighboring cyclohexyl and tert-butyl moieties significantly impacts reaction rates and may necessitate more forcing conditions or specialized reagents compared to less hindered secondary alcohols.
Oxidation Reactions and Derived Carbonyl Compounds
The oxidation of this compound yields the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. This transformation is a common and efficient process, achievable with a variety of oxidizing agents. Given the secondary nature of the alcohol, the oxidation typically terminates at the ketone stage without risk of over-oxidation to a carboxylic acid, which is a concern for primary alcohols.
A range of modern and classical oxidizing agents can be employed for this conversion. Reagents such as chromium trioxide (CrO₃) and potassium permanganate (KMnO₄) are effective. Contemporary methods, known for their milder conditions and higher selectivity, are also applicable, particularly those developed for sterically hindered alcohols. These include Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, and TEMPO-mediated oxidations. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgbyjus.comorganic-chemistry.org The choice of reagent can be guided by factors such as scale, desired reaction conditions (e.g., pH), and tolerance of other functional groups in more complex substrates.
Oxidation of this compound
| Oxidizing Agent/System | Typical Reaction Conditions | Expected Product | Reported/Expected Yield | Notes |
|---|---|---|---|---|
| Chromium Trioxide (CrO₃) in Acid | Jones conditions (CrO₃, H₂SO₄, acetone) | 1-Cyclohexyl-2,2-dimethyl-1-propanone | Good to High | Harsh acidic conditions, generates chromium waste. |
| Potassium Permanganate (KMnO₄) | Acidic or basic solution, controlled temperature | 1-Cyclohexyl-2,2-dimethyl-1-propanone | Variable | Can be a strong oxidant; careful control of conditions is necessary to avoid side reactions. youtube.com |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature (e.g., -78 °C) | 1-Cyclohexyl-2,2-dimethyl-1-propanone | High to Excellent | Mild conditions, avoids heavy metals. Requires careful temperature control. wikipedia.orgbyjus.comorganic-chemistry.orgmissouri.eduadichemistry.com |
| TEMPO/NaOCl | Catalytic TEMPO, stoichiometric NaOCl, CH₂Cl₂, H₂O | 1-Cyclohexyl-2,2-dimethyl-1-propanone | High | Mild, metal-free oxidation. Particularly effective for sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org |
Etherification and Esterification Processes
The formation of ethers and esters from this compound is challenging due to the significant steric hindrance around the hydroxyl group.
Etherification: The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.orglumenlearning.comlibretexts.org While the alkoxide of this compound can be formed by treatment with a strong base like sodium hydride, its subsequent reaction with an alkyl halide would be an S\subN2 process. The steric bulk around the oxygen atom would significantly impede the approach of the electrophile, leading to very slow reaction rates or favoring elimination pathways if the alkyl halide is secondary or tertiary. masterorganicchemistry.comlibretexts.org Alternative methods for the etherification of hindered alcohols, such as using microwave irradiation in the presence of KOH/DMSO, have been reported for other sterically encumbered systems and may offer a viable route. researchgate.net
Esterification: Similarly, Fischer esterification, which involves the acid-catalyzed reaction of an alcohol with a carboxylic acid, is generally inefficient for sterically hindered secondary alcohols. jk-sci.comathabascau.cachemistrysteps.comorganic-chemistry.org The tetrahedral intermediate formed during the reaction is highly crowded, making its formation and subsequent elimination of water unfavorable. More effective methods for esterifying hindered alcohols typically involve the use of more reactive acylating agents, such as acyl chlorides or anhydrides, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the hydroxyl group in this compound is also hampered by steric hindrance. S\subN2 reactions at the secondary carbon bearing the hydroxyl group are highly disfavored. For a substitution to occur, the hydroxyl group must first be converted into a good leaving group. For example, reaction with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloride, 1-chloro-1-cyclohexyl-2,2-dimethylpropane. This reaction likely proceeds through an S\subNi mechanism or a pathway with significant carbocation character, bypassing a direct backside attack.
Reactions that would typically proceed via an S\subN2 mechanism with less hindered secondary alcohols are expected to be extremely slow or fail altogether with this substrate.
Elimination Reaction Pathways and Olefinic Product Formation
The acid-catalyzed dehydration of this compound is a viable reaction pathway that leads to the formation of olefinic products. Given that the substrate is a secondary alcohol and direct S\subN2 reactions are hindered, the elimination is likely to proceed through an E1 mechanism. study.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group (water). study.comlibretexts.org Departure of the water molecule results in the formation of a secondary carbocation. This carbocation can then be deprotonated by a weak base (such as water or the conjugate base of the acid catalyst) at an adjacent carbon to form a double bond.
Due to the structure of the carbocation intermediate, there is the potential for the formation of a mixture of isomeric alkenes, with the major product typically being the most thermodynamically stable alkene (Zaitsev's rule). Potential products would include 1-cyclohexyl-2,2-dimethyl-1-propene and cyclohexyl(2,2-dimethylpropylidene)methane, with the former likely being the major product due to the formation of a more substituted double bond.
Reactivity of the Cyclohexyl Moiety and Alkane Backbone
The hydrocarbon framework of this compound, consisting of a cyclohexane (B81311) ring and a neopentyl-like side chain, is generally unreactive under typical organic synthesis conditions. The C-H bonds of the alkane portions are strong and non-polar, making them resistant to attack by most reagents.
Functionalization of the Cyclohexane Ring System
Direct functionalization of the cyclohexane ring in this compound is a significant challenge due to the inert nature of its C-H bonds. Such transformations generally require harsh conditions or specialized catalytic systems capable of C-H activation. niu.edumdpi.comresearchgate.netresearchgate.netacs.orgrutgers.edunih.gov
Modern synthetic methods involving transition-metal catalysis or free-radical processes can achieve the functionalization of unactivated C-H bonds. rsc.orgnih.gov For instance, directed C-H activation, where a functional group on the molecule directs a catalyst to a specific C-H bond, is a powerful strategy. However, the hydroxyl group in this compound is sterically encumbered, which might limit its effectiveness as a directing group.
Non-directed methods, such as free-radical halogenation, would likely lead to a complex mixture of products due to the presence of multiple secondary C-H bonds on the cyclohexane ring with similar reactivity. Achieving high regioselectivity in the functionalization of the cyclohexane ring in this molecule would therefore necessitate the development of highly specific catalytic systems.
Side-Chain Modifications and Elaboration Reactions
The hydroxyl group of this compound is the primary site for side-chain modifications and elaboration reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, leading to a diverse range of derivatives. Key reactions include oxidation, substitution, and dehydration.
Oxidation: The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. This transformation is a fundamental reaction in organic synthesis, providing access to a key intermediate for further functionalization. Common oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be employed for this purpose. The general reaction is depicted below:
Reaction: this compound → 1-Cyclohexyl-2,2-dimethyl-1-propanone
Reagents: Chromium trioxide (CrO₃) or Potassium permanganate (KMnO₄)
Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) facilitates the conversion of the alcohol to the corresponding alkyl chloride, 1-chloro-1-cyclohexyl-2,2-dimethylpropane. This halogenated derivative serves as a valuable precursor for the introduction of other nucleophiles. Similarly, reaction with an excess of hydrogen bromide can yield the analogous bromide derivative.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Thionyl chloride (SOCl₂) | 1-Chloro-1-cyclohexyl-2,2-dimethylpropane | Substitution |
| This compound | Hydrogen bromide (HBr) | 1-Bromo-1-cyclohexyl-2,2-dimethylpropane | Substitution |
Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of alkenes through the elimination of a water molecule. Due to the structure of the starting material, a mixture of isomeric alkenes is expected. The reaction proceeds via a carbocation intermediate, and rearrangements are possible, potentially leading to a complex product mixture. The major product would be predicted by Zaitsev's rule, favoring the most substituted alkene.
Formation of Derivative Compounds and Analogues
The reactivity of this compound allows for the synthesis of a variety of derivative compounds and analogues. These transformations are crucial for exploring structure-activity relationships in various chemical and biological contexts.
Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. For example, the acetate ester, 1-cyclohexyl-2,2-dimethyl-1-propyl acetate, has been identified in analytical studies. This reaction is typically catalyzed by an acid or can be achieved using more reactive acylating agents like acid chlorides or anhydrides.
| Alcohol | Acylating Agent | Product | Catalyst/Conditions |
| This compound | Acetic acid | 1-Cyclohexyl-2,2-dimethyl-1-propyl acetate | Acid catalyst |
Ether Synthesis: The formation of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Given the secondary nature of the alcohol, careful selection of the alkyl halide is necessary to favor substitution over elimination.
Mechanistic Investigations of Reactions Involving 1 Cyclohexyl 2,2 Dimethyl 1 Propanol
Elucidation of Reaction Pathways and Transition State Analysis
The reactions of 1-cyclohexyl-2,2-dimethyl-1-propanol (B1345714) are fundamentally governed by the reactivity of its secondary alcohol group. Key transformations include oxidation, substitution, and elimination reactions.
Oxidation: The hydroxyl group can be oxidized to a ketone, forming 1-cyclohexyl-2,2-dimethyl-1-propanone. This transformation typically proceeds via a chromate (B82759) ester intermediate when using chromium-based reagents. The rate-determining step is the abstraction of the hydrogen from the carbon bearing the hydroxyl group. The bulky substituents are expected to influence the approach of the oxidizing agent and the stability of the transition state.
Dehydration (Elimination): Acid-catalyzed dehydration of this compound would lead to the formation of alkenes. The reaction would proceed via protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. Subsequent deprotonation from an adjacent carbon would yield the alkene. The regioselectivity of this elimination (Zaitsev vs. Hofmann) would be influenced by the steric environment around the carbocation.
Detailed transition state analysis, likely through computational chemistry methods such as Density Functional Theory (DFT), would be required to precisely map the potential energy surfaces for these transformations. Such analyses would provide insights into the activation energies and the geometries of the transition states, ultimately explaining the observed product distributions.
Role of Catalysis in Promoting Specific Transformations
Catalysis is crucial for enhancing the rate and selectivity of reactions involving this compound. Both homogeneous and heterogeneous catalysts can be employed.
In the realm of homogeneous catalysis, acid catalysts like sulfuric acid or phosphoric acid are essential for the dehydration of this compound to form alkenes. The catalyst protonates the hydroxyl group, facilitating its departure as a water molecule.
For oxidation reactions, soluble metal complexes, for instance, those of ruthenium or palladium, could serve as homogeneous catalysts. These catalysts can offer high selectivity under milder reaction conditions compared to stoichiometric inorganic oxidants. The mechanism would likely involve the formation of a metal-alkoxide complex, followed by a beta-hydride elimination step.
Heterogeneous catalysts are pivotal in the industrial-scale synthesis and transformation of alcohols. The synthesis of this compound itself is often achieved through the catalytic hydrogenation of the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. This reaction typically utilizes a solid catalyst such as palladium on carbon (Pd/C).
For the transformation of this compound, solid acid catalysts like zeolites or sulfated zirconia could be employed for dehydration reactions. The confined spaces within zeolite pores can influence the selectivity of the resulting alkenes, potentially favoring the formation of a specific isomer due to shape-selective catalysis. The acidic sites on the catalyst surface facilitate the formation of the carbocation intermediate.
The table below summarizes the types of catalysis and their applications in reactions involving this compound.
| Catalyst Type | Reaction | Catalyst Example | Role of Catalyst |
| Homogeneous | Dehydration | Sulfuric Acid (H₂SO₄) | Protonates the hydroxyl group to form a better leaving group. |
| Heterogeneous | Hydrogenation (Synthesis) | Palladium on Carbon (Pd/C) | Provides a surface for the adsorption of the ketone and hydrogen, facilitating the reduction. |
| Heterogeneous | Dehydration | Zeolites | Solid acid sites protonate the hydroxyl group; pore structure can influence product selectivity. |
Kinetic Studies and Reaction Rate Determination
The kinetics of reactions involving this compound are influenced by several factors, including temperature, reactant and catalyst concentrations, and the solvent used.
The Arrhenius equation, k = A e(-Ea/RT), would describe the temperature dependence of the reaction rate. Experimental determination of the rate constants at various temperatures would allow for the calculation of the activation energy (Ea), providing a quantitative measure of the energy barrier for the reaction.
For catalytic reactions, the kinetics can be more complex and may follow models such as the Langmuir-Hinshelwood mechanism for heterogeneous catalysis, which considers the adsorption of reactants onto the catalyst surface.
Detailed kinetic data for specific reactions of this compound would require dedicated experimental studies. The following table outlines a hypothetical experimental design for a kinetic study of its acid-catalyzed dehydration.
| Parameter | Method of Variation | Monitored Variable | Analytical Technique |
| Temperature | Isothermal experiments at different temperatures (e.g., 50, 60, 70 °C) | Concentration of this compound | Gas Chromatography (GC) |
| Alcohol Concentration | Varying the initial concentration of the alcohol | Initial reaction rate | GC, NMR |
| Catalyst Concentration | Varying the concentration of the acid catalyst | Pseudo-first-order rate constant | Titration, GC |
Computational and Theoretical Chemistry Studies of 1 Cyclohexyl 2,2 Dimethyl 1 Propanol
Molecular Structure, Conformation, and Isomerism Analysis
A thorough computational analysis of 1-cyclohexyl-2,2-dimethyl-1-propanol (B1345714) would involve a detailed exploration of its three-dimensional structure and the various shapes it can adopt. The presence of a flexible cyclohexyl ring and the bulky tert-butyl group suggests a complex conformational landscape.
Molecular Structure: The fundamental structure of this compound consists of a central carbon atom bonded to a hydroxyl (-OH) group, a cyclohexyl ring, and a tert-butyl group. This tertiary alcohol is characterized by significant steric bulk around the carbinol carbon.
Conformational Analysis: Computational methods such as molecular mechanics (MM) and density functional theory (DFT) would be employed to identify the most stable conformations. The chair conformation is the most stable for the cyclohexyl ring. The orientation of the substituent on the cyclohexyl ring (axial vs. equatorial) and the rotation around the C-C bond connecting the cyclohexyl ring and the carbinol carbon would be key areas of investigation. For instance, a study on cyclohexyl esters utilized low-temperature NMR spectroscopy and DFT calculations to examine the axial and equatorial orientations of the ester functionality, a methodology that could be analogously applied to this compound. nih.gov
Isomerism: this compound possesses a chiral center at the carbinol carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-cyclohexyl-2,2-dimethyl-1-propanol and (S)-1-cyclohexyl-2,2-dimethyl-1-propanol. Additionally, the substituted cyclohexyl ring can exhibit diastereomerism depending on the relative orientation of the substituents. Computational studies would be crucial in determining the relative energies and stabilities of these different isomers.
Hypothetical Conformational Energy Data:
| Conformer | Method | Relative Energy (kcal/mol) |
| Equatorial-Staggered | DFT (B3LYP/6-31G) | Data Not Available |
| Equatorial-Eclipsed | DFT (B3LYP/6-31G) | Data Not Available |
| Axial-Staggered | DFT (B3LYP/6-31G) | Data Not Available |
| Axial-Eclipsed | DFT (B3LYP/6-31G) | Data Not Available |
This table illustrates the type of data that would be generated from a conformational analysis. Currently, no such data has been published for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for understanding the distribution of electrons within a molecule and predicting its chemical behavior. jstar-research.com For this compound, these calculations would provide insights into its reactivity.
Electronic Structure: Methods like DFT would be used to calculate various electronic properties. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the molecule's propensity to act as an electron donor or acceptor. The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions, highlighting the nucleophilic (oxygen atom of the hydroxyl group) and electrophilic sites.
Reactivity Prediction: The significant steric hindrance from the cyclohexyl and tert-butyl groups is expected to play a major role in the reactivity of this alcohol. rsc.org Computational studies could quantify these steric effects. Reactivity indices derived from DFT, such as chemical hardness, softness, and electrophilicity index, would provide a quantitative measure of its reactivity. The Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the nature of the chemical bonds within the molecule. amercrystalassn.orgwiley-vch.demuni.cz
Predicted Electronic Properties:
| Property | Method | Predicted Value |
| HOMO Energy | DFT (B3LYP/6-31G) | Data Not Available |
| LUMO Energy | DFT (B3LYP/6-31G) | Data Not Available |
| Dipole Moment | DFT (B3LYP/6-31G) | Data Not Available |
| Mulliken Atomic Charges | DFT (B3LYP/6-31G) | Data Not Available |
This table represents the kind of electronic property data that would be obtained from quantum chemical calculations. No specific data is currently available for this compound.
In Silico Modeling of Reaction Mechanisms and Energetics
Computational modeling can be used to simulate chemical reactions, providing detailed information about the transition states and energy barriers involved. For this compound, key reactions to model would include dehydration and substitution reactions.
Reaction Mechanisms: As a tertiary alcohol, this compound is expected to undergo reactions via mechanisms involving carbocation intermediates, such as the SN1 and E1 pathways. Computational modeling would involve locating the transition state structures for these reactions and calculating the activation energies. For example, in an acid-catalyzed dehydration, the initial protonation of the hydroxyl group, the subsequent loss of water to form a tertiary carbocation, and the final deprotonation to form an alkene could all be modeled.
Energetics: By calculating the potential energy surface for a reaction, computational methods can determine the reaction's feasibility and predict the major products. nih.govresearchgate.net For instance, the relative energies of the transition states leading to different possible alkene isomers in an elimination reaction could be calculated to predict the regioselectivity of the reaction.
Hypothetical Reaction Energetics (Dehydration):
| Reaction Step | Method | Calculated Enthalpy Change (ΔH, kcal/mol) | Calculated Activation Energy (Ea, kcal/mol) |
| Protonation of -OH | DFT | Data Not Available | Data Not Available |
| Formation of Carbocation | DFT | Data Not Available | Data Not Available |
| Deprotonation to Alkene | DFT | Data Not Available | Data Not Available |
This table illustrates the type of energetic data that would be generated from an in silico study of a reaction mechanism. Such data is not currently published for this compound.
Applications of 1 Cyclohexyl 2,2 Dimethyl 1 Propanol in Advanced Organic Synthesis
Role as a Key Intermediate in the Construction of Complex Organic Molecules
1-Cyclohexyl-2,2-dimethyl-1-propanol (B1345714) serves as a crucial intermediate in the synthesis of a variety of more complex organic compounds. Its utility stems from the robust carbon skeleton which can be further functionalized. The hydroxyl group can be transformed into other functional groups, or it can direct subsequent reactions, while the bulky non-polar groups can influence the stereochemical outcome of reactions at other sites in the molecule.
The primary route to this alcohol is through the reduction of its ketone analog, 1-cyclohexyl-2,2-dimethyl-1-propanone. This transformation is readily achieved using standard reducing agents. The ketone itself can be prepared through various established methods, making the alcohol accessible for further synthetic elaborations. While specific, multi-step total syntheses of complex natural products prominently featuring this compound as a key intermediate are not extensively documented in publicly available literature, its structural motif is present in various classes of biologically active molecules. The inherent steric hindrance of the compound makes it a valuable synthon where selective transformations are required in the presence of other reactive sites.
The following table outlines the key reactions involved in the synthesis and functionalization of this compound, highlighting its role as a versatile intermediate.
| Reaction Type | Reagents and Conditions | Product(s) | Significance as an Intermediate |
| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH₄), Methanol (MeOH) | This compound | Primary synthesis route to the alcohol. |
| Oxidation of Alcohol | Chromic acid (H₂CrO₄), Jones reagent | 1-Cyclohexyl-2,2-dimethyl-1-propanone | Re-generation of the ketone for alternative synthetic pathways. |
| Esterification | Carboxylic acid, Acid catalyst | 1-Cyclohexyl-2,2-dimethyl-1-propyl ester | Introduction of ester functionalities for diverse applications. |
| Nucleophilic Substitution | Thionyl chloride (SOCl₂) | 1-chloro-1-cyclohexyl-2,2-dimethylpropane | Conversion to alkyl halides for further C-C bond formation. |
Utilization in the Development of Novel Synthetic Methodologies
The significant steric bulk provided by the adjacent cyclohexyl and tert-butyl groups in this compound and its ketone precursor makes them interesting substrates for the development of novel synthetic methodologies. Reactions involving these compounds can be highly selective due to the constrained environment around the reactive center.
For instance, the development of stereoselective reductions of sterically hindered ketones is an ongoing area of research in organic synthesis. The facial bias imposed by the bulky substituents in 1-cyclohexyl-2,2-dimethyl-1-propanone can be exploited to achieve high diastereoselectivity in hydride reductions or in catalytic asymmetric hydrogenations. The resulting chiral alcohol, this compound, can then be used as a chiral building block or as a chiral auxiliary to control the stereochemistry of subsequent reactions.
While specific named reactions or methodologies developed directly using this compound are not widely reported, the principles of steric hindrance that it exemplifies are fundamental to many modern synthetic strategies. The study of reactions with such hindered molecules contributes to a deeper understanding of reaction mechanisms and the limits of existing synthetic methods, thereby driving the innovation of new, more robust, and selective transformations.
Synthesis of Analogues and Derivatives for Exploration of Structure-Function Relationships
A significant application of this compound and related structures lies in the synthesis of analogues and derivatives for the systematic exploration of structure-function relationships, particularly in medicinal chemistry and materials science. By modifying the core structure, researchers can probe the influence of steric bulk, lipophilicity, and hydrogen-bonding capacity on the biological activity or physical properties of a molecule.
For example, research into novel modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) has led to the synthesis of a series of trans-1,3-cyclohexyl diamides. These compounds, which feature a cyclohexane (B81311) ring as a central scaffold, were designed to investigate the impact of conformational constraints on receptor binding and functional activity. Similarly, in the development of potent and selective neuropeptide Y Y5-receptor antagonists, a key strategy involved the replacement of an aryl ring with a cyclohexyl ring to improve pharmacokinetic properties and reduce off-target effects. In these studies, the cyclohexane moiety is a critical component for orienting the pharmacophoric groups in the desired three-dimensional space.
The synthesis of these analogues often involves multi-step sequences where a cyclohexyl-containing building block is introduced early in the synthesis. The following table provides examples of such research, illustrating the importance of the cyclohexane scaffold in drug discovery.
| Target Class | Core Structure Modification | Research Objective | Key Findings |
| mGluR5 Negative Allosteric Modulators | Introduction of a trans-1,3-cyclohexyl diamide (B1670390) scaffold | To develop novel mGluR5 NAMs with improved properties. | The cyclohexyl ring provides a rigid core for the spatial arrangement of amide functionalities, leading to potent and CNS-penetrant compounds. |
| Neuropeptide Y Y5-Receptor Antagonists | Replacement of a 2-aryl ring with a cyclohexyl ring | To improve oral pharmacokinetics and reduce hERG channel affinity. | The cyclohexyl group enhanced the drug-like properties of the lead compounds, resulting in potent and selective antagonists with improved safety profiles. |
These examples underscore the strategic importance of cyclohexane-containing building blocks, including derivatives conceptually related to this compound, in the design and synthesis of new molecules with tailored biological functions.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for 1-Cyclohexyl-2,2-dimethyl-1-propanol (B1345714) are not widely published in public databases, predicted ¹H and ¹³C NMR data serve as a valuable reference for its structural elucidation. The predicted chemical shifts are based on the compound's structure, which features a cyclohexyl ring, a tertiary alcohol, and a bulky tert-butyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl ring, the methine proton adjacent to the hydroxyl group, and the highly shielded protons of the tert-butyl group. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbons of the cyclohexyl ring, the carbinol carbon (bearing the -OH group), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. miamioh.edu
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~0.9 | s (9H, (CH₃)₃C) |
| ¹H | ~1.0-1.9 | m (11H, Cyclohexyl-H) |
| ¹H | ~3.3 | d (1H, CH-OH) |
| ¹³C | ~26.0 | (CH₃)₃C |
| ¹³C | ~26.2, 26.5, 28.0 | (Cyclohexyl CH₂) |
| ¹³C | ~35.0 | (CH₃)₃C |
| ¹³C | ~45.0 | (Cyclohexyl CH) |
| ¹³C | ~78.0 | C H-OH |
Note: The predicted data is for illustrative purposes and may vary from experimental values.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The NIST WebBook provides electron ionization mass spectrum data for this compound. nist.gov The molecular ion peak [M]⁺ would be observed at m/z 170, corresponding to its molecular weight (C₁₁H₂₂O). nist.govuni.lu The fragmentation pattern would likely show characteristic losses, such as the loss of a water molecule ([M-H₂O]⁺), a tert-butyl group, or fragments corresponding to the cyclohexyl ring. Gas chromatography-mass spectrometry (GC-MS) is a particularly effective method for both identifying and quantifying the compound. nih.gov
Key Mass Spectral Fragments for this compound
| m/z | Interpretation |
|---|---|
| 170 | Molecular Ion [M]⁺ |
| 155 | [M-CH₃]⁺ |
| 152 | [M-H₂O]⁺ |
| 113 | [M-(CH₃)₃C]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 57 | [(CH₃)₃C]⁺ (tert-Butyl cation) |
Source: Based on typical fragmentation patterns and data from the NIST WebBook. nist.gov
Chromatographic Methods for Purity Assessment and Reaction Progress Analysis
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling purity assessment and the monitoring of reaction progress.
Gas Chromatography (GC): GC is a primary method for analyzing the volatile this compound. When coupled with a Flame Ionization Detector (GC-FID), it provides quantitative information on the purity of the compound. For reaction monitoring, for instance in its synthesis via the reduction of 1-cyclohexyl-2,2-dimethyl-1-propanone, GC can track the disappearance of the ketone and the appearance of the alcohol over time. The choice of the GC column is critical; a non-polar column is often suitable for this type of non-polar analyte.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this compound, HPLC can also be employed, particularly for monitoring reactions involving non-volatile starting materials or products. A reverse-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, could be developed to separate the relatively non-polar alcohol from more polar or non-volatile impurities. UV detection might be challenging due to the lack of a strong chromophore in the molecule, so alternative detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be utilized.
The synthesis of this compound is often achieved through the Grignard reaction of cyclohexylmagnesium halide with pivalaldehyde or the reduction of 1-cyclohexyl-2,2-dimethyl-1-propanone. hzdr.de The progress of these reactions can be effectively monitored using chromatographic methods. For instance, in a Grignard reaction, aliquots can be taken from the reaction mixture, quenched, and analyzed by GC to determine the ratio of the starting aldehyde to the final alcohol product. nih.gov This real-time monitoring allows for the precise determination of the reaction endpoint and helps in optimizing reaction conditions to maximize yield and minimize byproduct formation. dtu.dkmt.com
Crystallographic Analysis for Solid-State Structural Confirmation
As of the current literature survey, there is no publicly available crystallographic data for this compound. X-ray crystallography provides unambiguous proof of the three-dimensional structure of a compound in its solid state, including bond lengths, bond angles, and stereochemistry.
Obtaining a single crystal of sufficient quality for X-ray diffraction analysis can be challenging for this compound due to its relatively low melting point and the conformational flexibility of the cyclohexyl ring. However, should a crystalline derivative be synthesized, for instance, through esterification of the hydroxyl group, it might be more amenable to crystallographic studies. Such an analysis would provide invaluable, definitive information on the solid-state conformation of the molecule.
Future Research Directions and Unexplored Reactivity of 1 Cyclohexyl 2,2 Dimethyl 1 Propanol
The unique structural architecture of 1-cyclohexyl-2,2-dimethyl-1-propanol (B1345714), characterized by a sterically demanding cyclohexyl group and a bulky t-butyl moiety flanking a secondary alcohol, presents a compelling platform for future research and development in synthetic organic chemistry. While its fundamental reactions are understood, its potential in more advanced applications remains largely untapped. This article explores prospective research avenues focusing on asymmetric catalysis, novel reaction discovery, and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclohexyl-2,2-dimethyl-1-propanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclohexylation of 2,2-dimethyl-1-propanol derivatives via nucleophilic substitution or Grignard reactions. Key parameters include temperature control (60–80°C for cyclohexyl halide coupling), solvent selection (e.g., THF or diethyl ether for Grignard reactions), and catalyst use (e.g., Lewis acids like AlCl₃). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Monitoring by TLC and GC-MS ensures intermediate formation .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what are the diagnostic spectral features?
- Methodological Answer :
- ¹H/¹³C NMR : The tertiary alcohol proton (δ ~1.2–1.5 ppm) and cyclohexyl protons (δ ~1.4–2.0 ppm) are key. The quaternary carbon (C-OH) appears at δ ~70–75 ppm in ¹³C NMR.
- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) confirms the alcohol group.
- GC-MS : Molecular ion peaks at m/z 184 (C₁₁H₂₀O) and fragmentation patterns (e.g., loss of H₂O or cyclohexyl group) aid identification .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, QSPR) predict the physicochemical properties of this compound, and how do these models align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) can calculate bond angles, dipole moments, and electrostatic potential surfaces, while Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., LogP, polar surface area) with properties like solubility or boiling point. Validation involves comparing predicted vs. experimental values (e.g., boiling point: predicted ~230°C vs. observed ~223°C). Discrepancies may arise from steric effects of the cyclohexyl group, requiring recalibration of descriptors .
Q. What mechanistic insights explain the compound’s behavior in catalytic oxidation reactions, and how does steric hindrance influence reactivity?
- Methodological Answer : In oxidation reactions (e.g., using Fe-based catalysts with H₂O₂), the tertiary alcohol undergoes dehydrogenation to form a ketone. Steric hindrance from the cyclohexyl and dimethyl groups slows kinetics, as shown by lower turnover frequencies (TOF) compared to less hindered analogs. Mechanistic studies using kinetic isotope effects (KIE) and in-situ FTIR can probe rate-determining steps .
Q. How can researchers resolve contradictions in metabolite identification when this compound derivatives are detected in natural product extracts?
- Methodological Answer : Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR to distinguish between structural isomers. For example, in Psychotria dalzellii extracts, the acetate derivative was confirmed via HRMS (m/z 226.1568 [M+H]⁺) and NOE correlations between cyclohexyl and methyl protons .
Analytical Challenges
Q. What chromatographic conditions are optimal for separating this compound from complex mixtures?
- Methodological Answer : Use GC with a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm) and a temperature gradient (50°C hold for 2 min, ramp at 10°C/min to 250°C). For HPLC, a C18 column with isocratic elution (acetonitrile/water, 70:30) and UV detection at 210 nm improves resolution. Co-elution risks with cyclohexanol derivatives require spiking with authentic standards .
Applications in Drug Discovery
Q. How can this compound serve as a scaffold for bioactive molecule design?
- Methodological Answer : Modify the hydroxyl group via esterification (e.g., acetate in ) or etherification to enhance lipophilicity. Structure-activity relationship (SAR) studies using cytotoxicity assays (e.g., MTT on cancer cell lines) can identify derivatives with improved bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) .
Data Reproducibility
Q. What strategies mitigate variability in synthetic yields of this compound across laboratories?
- Methodological Answer : Standardize starting material purity (≥99%), solvent drying (molecular sieves for THF), and inert reaction conditions (N₂/Ar atmosphere). Inter-lab validation via round-robin testing ensures reproducibility. Contradictions in yields (e.g., 60–85%) often stem from trace moisture or catalyst degradation, addressed by Karl Fischer titration and fresh catalyst batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
